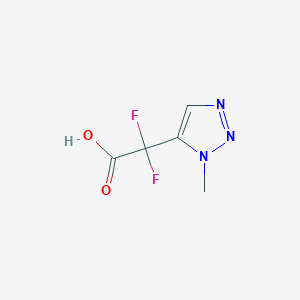
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is an organic compound characterized by the presence of a triazole ring and two fluorine atoms attached to the acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Introduction of the Difluoroacetic Acid Moiety: The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis:
Materials Science: It is explored for the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid depends on its application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The triazole ring can mimic natural substrates or inhibitors, binding to the active site of enzymes and blocking their activity.
Modulating Receptors: The compound can interact with specific receptors, altering their signaling pathways and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,2-Difluoro-2-(1H-1,2,3-triazol-5-yl)acetic acid: Lacks the methyl group on the triazole ring.
2,2-Difluoro-2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid: Contains a different triazole isomer.
Uniqueness
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is unique due to the specific positioning of the methyl group on the triazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.
生物活性
2,2-Difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a novel compound featuring a difluoromethyl group and a 1-methyl-1H-1,2,3-triazole moiety. Its unique structural characteristics suggest potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C5H5F2N3O2
- Molecular Weight : 177.11 g/mol
- Functional Groups : Difluoromethyl group, carboxylic acid, triazole ring
The difluoromethyl group enhances biological activity and alters pharmacokinetic properties. The triazole ring is known for its antimicrobial and antifungal properties, making this compound of considerable interest in drug development.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, similar triazole derivatives have shown moderate inhibition against carbonic anhydrase enzymes, which play critical roles in physiological processes . The presence of the difluoromethyl group may further enhance these effects.
Anticancer Activity
Studies on related triazole compounds have demonstrated their potential as anticancer agents. For example:
- Cell Viability Assays : Compounds structurally similar to this compound have been tested against various cancer cell lines (e.g., MCF-7). Results indicated that these compounds could induce apoptosis and exhibit antiproliferative effects with GI50 values ranging from 0.95 µM to 1.50 µM .
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors. For instance:
- Carbonic Anhydrase Inhibition : Similar compounds have been evaluated for their inhibitory effects on carbonic anhydrase enzymes, crucial for maintaining acid-base balance in organisms .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions including:
- Nucleophilic Substitution Reactions : Utilizing the difluoromethyl group.
- Esterification or Amidation : Exploiting the carboxylic acid functionality.
These methods highlight the versatility in synthesizing this compound while maintaining its biological activity potential.
Comparative Analysis with Similar Compounds
The following table illustrates the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyltriazole | Triazole ring without fluorination | Antimicrobial properties |
| Difluoroacetic acid | Difluoromethyl group but lacks triazole | Toxicity concerns |
| 5-Fluoro-1H-1,2,3-triazole | Fluorinated triazole | Antifungal activity |
| 4-Acetyltriazole | Acetyl substitution on triazole | Potential anti-inflammatory effects |
This comparison emphasizes the unique combination of a difluoromethyl group with a bioactive triazole structure in this compound.
Case Studies
Recent studies have focused on the biological evaluation of triazole derivatives:
- Antiproliferative Studies : In vitro studies demonstrated that certain derivatives exhibited strong antiproliferative activity against breast cancer cell lines (MCF-7), with significant apoptotic effects indicated by increased levels of apoptotic markers such as Caspases and Cytochrome C .
- Inhibition Studies : Compounds similar to this compound were tested for their ability to inhibit specific enzymes linked to various diseases .
特性
分子式 |
C5H5F2N3O2 |
|---|---|
分子量 |
177.11 g/mol |
IUPAC名 |
2,2-difluoro-2-(3-methyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5F2N3O2/c1-10-3(2-8-9-10)5(6,7)4(11)12/h2H,1H3,(H,11,12) |
InChIキー |
LVEZYYQPWVPGRE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=N1)C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















